molecular formula C12H14IN3O2 B1345283 tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate CAS No. 1015609-19-4

tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate

Cat. No.: B1345283
CAS No.: 1015609-19-4
M. Wt: 359.16 g/mol
InChI Key: RTZRUVMEWWPNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate is a useful research compound. Its molecular formula is C12H14IN3O2 and its molecular weight is 359.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)16-7-4-8-9(13)6-15-10(8)14-5-7/h4-6H,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZRUVMEWWPNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(NC=C2I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640151
Record name tert-Butyl (3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015609-19-4
Record name tert-Butyl (3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate: A Keystone Intermediate in Janus Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate, a critical building block in the synthesis of a new generation of targeted therapeutics. The guide will delve into the molecule's structural and chemical properties, provide a detailed, field-proven synthesis protocol, and explore its pivotal role in the construction of Janus Kinase (JAK) inhibitors, exemplified by the development of Tofacitinib. The underlying mechanism of JAK-STAT signaling and the rationale for targeting this pathway in various pathologies will also be elucidated.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to endogenous purines and indoles allows it to effectively interact with a wide range of biological targets, particularly kinases. The strategic introduction of functional groups onto the 7-azaindole core is a cornerstone of modern drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate has emerged as a particularly valuable intermediate due to the orthogonal reactivity of its functional groups, making it a versatile platform for the synthesis of complex bioactive molecules.

Molecular Structure and Properties

A thorough understanding of the physicochemical properties of tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate is essential for its effective utilization in synthesis.

Chemical Structure

The molecule consists of a 7-azaindole core, iodinated at the C3 position of the pyrrole ring. A tert-butoxycarbonyl (Boc) protected amine is situated at the C5 position of the pyridine ring.

Caption: 2D Structure of the molecule.

Physicochemical Data
PropertyValueSource
IUPAC Name tert-butyl (3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)carbamateN/A
CAS Number 1015609-19-4[1]
Molecular Formula C₁₂H₁₄IN₃O₂[1]
Molecular Weight 359.16 g/mol [1]
SMILES CC(C)(C)OC(=O)Nc1cnc2[nH]cc(I)c2c1[1]
Appearance Solid[1]

Synthesis Protocol: A Self-Validating Approach

The synthesis of tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate is most efficiently achieved through the direct iodination of its non-iodinated precursor, tert-butyl 1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate. The choice of an electrophilic iodinating agent is critical for regioselectivity and yield.

Rationale for Reagent Selection
  • N-Iodosuccinimide (NIS): NIS is the preferred iodinating agent for this transformation.[2] It is a mild, easy-to-handle solid that generates an electrophilic iodine species (I⁺) in situ. The succinimide byproduct is readily removed during workup. The use of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can enhance the electrophilicity of the iodine and accelerate the reaction.[2]

  • Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically employed to ensure the solubility of the starting material and reagents.

Step-by-Step Experimental Protocol

Reaction: Iodination of tert-butyl 1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate

G start Starting Material: tert-butyl 1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate reagents Reagents: N-Iodosuccinimide (NIS) Solvent (e.g., DMF) start->reagents reaction Reaction Conditions: Stir at room temperature reagents->reaction workup Aqueous Workup: Quench with Na2S2O3 (aq) Extract with organic solvent reaction->workup purification Purification: Column chromatography workup->purification product Product: tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate purification->product

Caption: Synthetic workflow for the iodination reaction.

  • Reaction Setup: To a solution of tert-butyl 1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate (1.0 eq) in anhydrous DMF (10 volumes) at room temperature, add N-iodosuccinimide (1.1 eq) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.

Application in Drug Discovery: A Gateway to Janus Kinase (JAK) Inhibitors

The strategic placement of the iodine atom at the C3 position makes tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[3][4] This reactivity is the cornerstone of its utility in the synthesis of Janus Kinase (JAK) inhibitors.

The JAK-STAT Signaling Pathway: A Prime Therapeutic Target

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[5] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation STAT STAT P_JAK->STAT 4. STAT Recruitment P_STAT P-STAT STAT->P_STAT 5. STAT Phosphorylation Dimer STAT Dimer P_STAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Nuclear Translocation Transcription Gene Transcription Dimer->Transcription 8. Gene Regulation DNA DNA

Caption: The Janus Kinase (JAK)-STAT signaling pathway.

The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.

Case Study: Synthesis of Tofacitinib

Tofacitinib (Xeljanz®) is a potent JAK inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[6] The synthesis of Tofacitinib prominently features the use of a 3-iodo-7-azaindole derivative, highlighting the importance of this class of intermediates.

A key step in many reported syntheses of Tofacitinib and its analogs involves the coupling of a 3-iodo-7-azaindole core with a suitably functionalized piperidine moiety. While the exact commercial synthesis of Tofacitinib may vary, the general strategy often involves a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction where the 3-iodo-7-azaindole derivative is a key reactant. The iodine atom at the C3 position serves as an excellent leaving group or coupling partner in these transformations, enabling the efficient construction of the desired carbon-nitrogen or carbon-carbon bond.

Conclusion

tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate is a strategically designed and highly versatile synthetic intermediate. Its well-defined structure and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, have cemented its importance in the synthesis of complex, biologically active molecules. As the quest for more selective and potent kinase inhibitors continues, the demand for such sophisticated building blocks is set to increase, further underscoring the value of this compound in modern drug discovery and development.

References

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5721-5726. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules, 22(9), 1537. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2012). Molecules, 17(5), 5696-5709. [Link]

  • Preparation method of tofacitinib citr
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2673. [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2022). Frontiers in Immunology, 13, 965242. [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2018). ACS Omega, 3(10), 13347-13353. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2673. [Link]

  • Tofacitinib synthesis – an asymmetric challenge. (2018). European Journal of Organic Chemistry, 2018(44), 6066-6079. [Link]

  • N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. (2017). European Journal of Organic Chemistry, 2017(22), 3234-3239. [Link]

  • Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. (2012). Chemical Communications, 48(8), 1230-1232. [Link]

  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. (2022). Journal of Medicinal Chemistry, 65(1), 1-51. [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][3]-Fused Indole Heterocycles. (2015). The Journal of Organic Chemistry, 80(15), 7656-7667. [Link]

  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (2007). Russian Journal of Organic Chemistry, 43(9), 1281-1284. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (2016). Der Pharma Chemica, 8(1), 22-28. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 262-285. [Link]

  • Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. (2012). Journal of Medicinal Chemistry, 55(17), 7549-7562. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2021). Molecules, 26(16), 4899. [Link]

  • Process for the preparation of tofacitinib and intermedi
  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (2019). Tetrahedron, 75(35), 130453. [Link]

  • Recent advances in Sonogashira reactions. (2011). Chemical Society Reviews, 40(10), 5049-5064. [Link]

  • JAK-STAT Signalling Pathway. (2019). [Link]

  • A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(1), 153-156. [Link]

  • Processes for preparing jak inhibitors and related intermedi
  • Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. (2020). Cells, 9(6), 1451. [Link]

  • tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(9), o2262. [Link]

Sources

A Comprehensive Technical Guide to the Commercial Availability and Application of 3-Iodo-7-Azaindole Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Iodo-7-Azaindole in Modern Medicinal Chemistry

The 7-azaindole scaffold is a privileged heterocyclic motif in drug discovery, primarily due to its ability to act as a bioisostere for both indole and purine systems.[1] This structural feature allows it to form critical hydrogen bond interactions with the hinge region of protein kinases, making it a cornerstone in the design of kinase inhibitors.[2][3] The introduction of an iodine atom at the C-3 position of the 7-azaindole core yields 3-iodo-7-azaindole, a highly versatile and valuable building block. The presence of the iodo substituent provides a reactive handle for a wide array of metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities. This strategic derivatization is crucial for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.[4] Consequently, 3-iodo-7-azaindole has become an indispensable tool for medicinal chemists in the development of novel therapeutics, particularly in oncology.[5][6] This guide provides an in-depth overview of its commercial availability, synthesis, and key applications.

Physicochemical Properties and Chemical Identifiers

A summary of the key properties of 3-iodo-7-azaindole is provided below for quick reference.

PropertyValueReference
CAS Number 23616-57-1[7][8][9]
Molecular Formula C₇H₅IN₂[7][9]
Molecular Weight 244.03 g/mol [7][9]
Appearance White to off-white or light yellow solid/powder[8][10]
Melting Point 190-194 °C[9][10]
Boiling Point 360.7 °C (Predicted)[8]
SMILES C1=CC2=C(NC=C2I)N=C1[7]
InChI Key BTIANIFSBYIGPA-UHFFFAOYSA-N[7]

Commercial Availability

3-Iodo-7-azaindole is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. The table below lists several prominent suppliers and their product offerings. Purity levels are typically high, though it is always recommended to consult the supplier's certificate of analysis for specific batch information.

SupplierProduct Number (Example)PurityNotes
Sigma-Aldrich 68253495%Available in various quantities.[9]
Finetech Industry Ltd. --Listed as a key product.[8]
GL Biochem (Shanghai) Ltd. --A major supplier of biochemicals.[8][11]
Dayang Chem (Hangzhou) Co. --Offers a wide range of organic compounds.[8][11]
Nanjing Chemlin Chemical Co. --Specializes in intermediates and custom synthesis.[8][11]
Pure Chemistry Scientific Inc. --Provides research chemicals.[8]
Zhejiang Kaili Industrial Co. --Manufacturer of APIs and intermediates.[8][11]

This is not an exhaustive list, and availability may vary by region. Researchers are encouraged to consult platforms like Guidechem for a broader list of suppliers.[8][11]

Synthesis of 3-Iodo-7-Azaindole: A Practical Approach

While commercially available, in-house synthesis of 3-iodo-7-azaindole can be a cost-effective alternative, especially for large-scale needs. The most common and direct method is the electrophilic iodination of the 7-azaindole starting material. The C-3 position of the 7-azaindole nucleus is electron-rich and thus highly susceptible to electrophilic attack.[4]

Workflow for the Synthesis of 3-Iodo-7-Azaindole

Synthesis of 3-Iodo-7-Azaindole Synthetic Pathway to 3-Iodo-7-Azaindole Start 7-Azaindole Reaction Electrophilic Iodination Start->Reaction Reagents Iodinating Agent (e.g., I₂, NIS, ICl) + Base (e.g., KOH) Reagents->Reaction Solvent Solvent (e.g., DMF, MeCN) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Product 3-Iodo-7-Azaindole Purification->Product

Caption: A generalized workflow for the synthesis of 3-iodo-7-azaindole.

Detailed Experimental Protocol: Iodination using Iodine and Potassium Hydroxide

This protocol is adapted from established procedures and offers a reliable method for the synthesis of 3-iodo-7-azaindole.[4]

Materials:

  • 7-Azaindole (1.0 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Saturated Sodium Thiosulfate Solution

  • Brine

Procedure:

  • To a solution of 7-azaindole in DMF, add potassium hydroxide and stir the mixture at room temperature. The formation of the potassium salt of 7-azaindole increases its nucleophilicity, facilitating the subsequent electrophilic attack.

  • After stirring for a designated period (e.g., 30 minutes), add a solution of iodine in DMF dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within a few hours.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with ethyl acetate. The organic layers are combined.

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 3-iodo-7-azaindole.

Trustworthiness and Self-Validation: The success of this protocol can be validated at each stage. The initial deprotonation can be inferred by a color change. The reaction progress is monitored by TLC, ensuring the consumption of the starting material. The final product's identity and purity can be confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, and MS) with literature values or a commercially available standard.[12]

Key Applications in Drug Discovery and Organic Synthesis

The primary utility of 3-iodo-7-azaindole lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[13][14][15]

The Role of 3-Iodo-7-Azaindole in Cross-Coupling Reactions

Cross_Coupling_Applications Utility of 3-Iodo-7-Azaindole in Cross-Coupling Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination iodo_azaindole 3-Iodo-7-Azaindole pd_catalyst Pd Catalyst + Ligand + Base iodo_azaindole->pd_catalyst suzuki_reagent Aryl/Heteroaryl Boronic Acid/Ester suzuki_product 3-Aryl-7-Azaindole suzuki_reagent->suzuki_product sonogashira_reagent Terminal Alkyne sonogashira_product 3-Alkynyl-7-Azaindole sonogashira_reagent->sonogashira_product buchwald_reagent Amine (R₂NH) buchwald_product 3-Amino-7-Azaindole buchwald_reagent->buchwald_product pd_catalyst->suzuki_product pd_catalyst->sonogashira_product pd_catalyst->buchwald_product

Caption: The utility of 3-iodo-7-azaindole in various palladium-catalyzed cross-coupling reactions.

Case Study: Synthesis of PI3K Inhibitors

A notable application of 3-iodo-7-azaindole is in the synthesis of potent phosphoinositide 3-kinase (PI3K) inhibitors.[5] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. In the development of novel 7-azaindole-based PI3K inhibitors, the introduction of various aryl and heteroaryl groups at the C-3 position was found to be crucial for achieving high potency. For instance, replacing a phenyl group with a pyridine group at this position led to a significant increase in inhibitory activity.[5] This molecular elaboration is efficiently achieved via a Suzuki-Miyaura coupling reaction, starting from 3-iodo-7-azaindole and the corresponding pyridineboronic acid. This exemplifies the causal relationship between the strategic placement of the iodo group and the ability to rapidly generate and optimize lead compounds in a drug discovery program.

Spectroscopic Characterization

The identity and purity of 3-iodo-7-azaindole are typically confirmed using a combination of spectroscopic techniques. While detailed spectra should be obtained from the supplier or through experimental analysis, representative data from the literature includes:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the azaindole core. The chemical shifts and coupling constants provide valuable structural information.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms of the 3-iodo-7-azaindole molecule.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound (243.94975 Da), confirming its elemental composition.[7]

Safety Information

3-Iodo-7-azaindole is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it has the following hazard classifications:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[7][9]

  • Skin irritation (Category 2): Causes skin irritation.[7][9]

  • Serious eye damage (Category 1): Causes serious eye damage.[7][9]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[7][9]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-Iodo-7-azaindole is a commercially accessible and highly valuable building block for researchers in organic synthesis and medicinal chemistry. Its strategic importance stems from the reactive C-I bond, which serves as a versatile handle for constructing diverse and complex molecular architectures through reliable and well-established cross-coupling methodologies. A thorough understanding of its commercial availability, synthetic routes, and reactivity profile empowers scientists to efficiently leverage this key intermediate in the design and development of novel therapeutics and other functional molecules.

References

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry - ACS Publications.[Link]

  • 3-Iodo-7-azaindole | C7H5IN2 | CID 5377078. PubChem.[Link]

  • 7-Azaindole, 98% - Manufacturers & suppliers with worldwide shipping. Ottokemi.[Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH.[Link]

  • Azaindole synthesis. Organic Chemistry Portal.[Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE.[Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.[Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Universidade Nova de Lisboa.[Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI.[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.[Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Semantic Scholar.[Link]

  • Coupling of 7-Azaindoles with Thiophenes. ChemistryViews.[Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.[Link]

  • Preparation method of 5-bromo-7-azaindole.
  • Iodination of 7-azaindole and pyrrole. ResearchGate.[Link]

Sources

Methodological & Application

Application Note: A Guide to the Step-by-Step Synthesis of 3,5-Disubstituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its ability to act as a bioisostere of indole and purine, while modulating physicochemical properties like solubility and pKa, makes it a highly valuable heterocyclic motif in drug discovery.[1][2] Specifically, 3,5-disubstituted 7-azaindoles have been identified as potent inhibitors of various biological targets, including Rho kinase (ROCK) and parasitic enzymes.[3][4] This application note provides researchers, scientists, and drug development professionals with a detailed, step-by-step guide to a robust and widely applicable synthetic strategy for accessing this important class of molecules: sequential, site-selective palladium-catalyzed cross-coupling. We will elucidate the underlying chemical principles, provide detailed experimental protocols, and offer expert insights to ensure successful synthesis.

Introduction: The Strategic Importance of 3,5-Disubstituted 7-Azaindoles

The functionalization of the 7-azaindole core at the C3 and C5 positions allows for the precise tuning of a molecule's steric and electronic properties to optimize interactions with a biological target. This substitution pattern is prevalent in compounds developed for oncology, infectious diseases, and inflammatory disorders.[2][5][6] For example, series of 3,5-disubstituted 7-azaindoles have been investigated as growth inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.[3] The synthetic challenge lies in achieving regioselective functionalization, installing different substituents at the C3 and C5 positions in a controlled manner. The strategy detailed herein addresses this challenge by leveraging the differential reactivity of halogen atoms on a common synthetic intermediate.

Strategic Overview: Sequential Cross-Coupling

The most common and versatile approach to 3,5-disubstituted 7-azaindoles begins with a dihalogenated 7-azaindole precursor. A key principle is the differential reactivity of halogens in palladium-catalyzed cross-coupling reactions, which generally follows the order I > Br > Cl. By preparing an intermediate with two different halogens, such as a 3-iodo-5-bromo-7-azaindole, one can perform sequential Suzuki-Miyaura or other cross-coupling reactions with high site-selectivity.

The general workflow involves:

  • Synthesis of a Dihalogenated Precursor: Starting from a commercially available material like 5-bromo-7-azaindole.

  • N-H Protection: Often required to improve solubility and prevent side reactions. The tosyl (Ts) group is commonly used.

  • Site-Selective Halogenation: Introduction of a more reactive halogen (e.g., iodine) at the C3 position.

  • First Cross-Coupling: A palladium-catalyzed reaction at the more reactive C3 position.

  • Second Cross-Coupling: A subsequent reaction at the less reactive C5 position.

  • Deprotection: Removal of the N-H protecting group to yield the final product.

This modular approach allows for the introduction of a wide diversity of substituents at both positions from a common intermediate.

Protocol 1: Synthesis of a Versatile 1-Tosyl-3-iodo-5-bromo-7-azaindole Intermediate

This protocol details the preparation of the key building block for sequential cross-coupling, starting from commercially available 5-bromo-7-azaindole.

Part A: N-Tosylation of 5-Bromo-7-azaindole

Principle: The acidic N-H proton of the azaindole is deprotonated with a base, and the resulting anion is trapped with tosyl chloride. This protection enhances solubility in organic solvents and prevents interference of the N-H group in subsequent palladium-catalyzed reactions.

Experimental Protocol:

  • To a stirred solution of 5-bromo-7-azaindole (1.0 eq) in dichloromethane (DCM, ~0.2 M) at room temperature, add triethylamine (TEA, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).[3]

  • Add tosyl chloride (1.2 eq) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 12 hours or until TLC/LCMS analysis indicates complete consumption of the starting material.[3]

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization to afford 1-tosyl-5-bromo-7-azaindole.

Part B: C3-Iodination

Principle: The C3 position of the 7-azaindole nucleus is electronically activated and susceptible to electrophilic halogenation. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.[3]

Experimental Protocol:

  • Dissolve 1-tosyl-5-bromo-7-azaindole (1.0 eq) in acetonitrile (~0.1 M).

  • Add N-Iodosuccinimide (NIS, 1.2 eq) to the solution.[3]

  • Heat the mixture to 50 °C and stir for 2 hours, monitoring by TLC/LCMS.[3]

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by silica gel chromatography to yield the target intermediate, 1-tosyl-3-iodo-5-bromo-7-azaindole .

Protocol 2: Sequential Suzuki-Miyaura Cross-Coupling

With the key dihalogenated intermediate in hand, two different aryl, heteroaryl, or vinyl groups can be installed sequentially.

Part A: Site-Selective Coupling at C3

Principle: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in the oxidative addition step of the palladium catalytic cycle. This allows for a highly regioselective Suzuki-Miyaura coupling at the C3 position.[3][5]

Experimental Protocol:

  • In a microwave vial or reaction flask, combine 1-tosyl-3-iodo-5-bromo-7-azaindole (1.0 eq), the desired boronic acid or pinacol ester (1.1-1.3 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Add a solvent mixture, typically 3:1 dioxane:water (~0.1 M).[3]

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.05-0.1 eq).[3]

  • Seal the vessel and heat the reaction. Conditions can vary, but a typical starting point is 85-100 °C for 2-4 hours, or 120 °C for 5-15 minutes under microwave irradiation.[3] Monitor progress by LCMS.

  • After cooling, dilute the reaction with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel chromatography to isolate the C3-substituted product.

Part B: Coupling at C5 and Final Deprotection

Principle: The remaining C-Br bond can now be functionalized under similar Suzuki-Miyaura conditions. The final step involves the removal of the tosyl protecting group, typically via base-catalyzed hydrolysis.

Experimental Protocol:

  • Using the C3-substituted intermediate from the previous step (1.0 eq), perform a second Suzuki-Miyaura coupling with the second desired boronic acid (1.2 eq) following the procedure in Part A.

  • After purification, dissolve the resulting 3,5-disubstituted-1-tosyl-7-azaindole (1.0 eq) in a solvent such as dioxane or methanol.

  • Add an aqueous solution of a strong base, such as 2M sodium hydroxide (NaOH, 5-10 eq).[3]

  • Heat the reaction mixture. Conditions can range from 80 °C for several hours to 150 °C for 10-30 minutes under microwave irradiation.[3]

  • Monitor the deprotection by LCMS. Note: In some cases, deprotection can be challenging and may result in lower yields.[5]

  • After cooling, neutralize the mixture with 1M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify the final product by silica gel chromatography or preparative HPLC to yield the desired 3,5-disubstituted 7-azaindole .

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the sequential cross-coupling strategy.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_coupling Sequential Cross-Coupling cluster_final Final Product Start 5-Bromo-7-azaindole Protected 1-Tosyl-5-bromo- 7-azaindole Start->Protected Tosyl Chloride, TEA, DMAP Dihalo 1-Tosyl-3-iodo- 5-bromo-7-azaindole Protected->Dihalo NIS, Acetonitrile, 50°C C3_Coupled C3-Substituted Intermediate Dihalo->C3_Coupled R¹-B(OH)₂, PdCl₂(dppf), K₂CO₃ C3_C5_Coupled Protected 3,5-Disubstituted 7-azaindole C3_Coupled->C3_C5_Coupled R²-B(OH)₂, PdCl₂(dppf), K₂CO₃ Final 3,5-Disubstituted 7-azaindole C3_C5_Coupled->Final NaOH (aq), Heat

Caption: Workflow for the synthesis of 3,5-disubstituted 7-azaindoles via sequential cross-coupling.

Data Summary and Expert Insights

The success of this synthetic route relies on careful control of reaction conditions. The following table summarizes typical parameters and expected outcomes.

StepKey ReagentsCatalyst/SolventTemp. (°C)Time (h)Typical YieldExpert Notes
Tosylation TsCl, TEA, DMAPDCMRT12>90%DMAP is crucial for accelerating the reaction.
Iodination NISAcetonitrile50260-75%Reaction is typically clean; purification removes succinimide byproduct.[3]
C3-Coupling R¹-B(OH)₂, K₂CO₃PdCl₂(dppf)/Dioxane:H₂O85-1002-460-95%Ensure thorough degassing to prevent catalyst degradation. Reactivity depends on the boronic acid.[3]
C5-Coupling R²-B(OH)₂, K₂CO₃PdCl₂(dppf)/Dioxane:H₂O85-1004-1250-85%C-Br activation is slower; longer reaction times or higher temperatures may be needed.
Deprotection NaOH (aq)Dioxane or MeOH100-1500.2-210-85%This step can be low-yielding and requires optimization.[3][5] Microwave heating can improve success.

Causality Behind Experimental Choices:

  • Catalyst Choice: PdCl₂(dppf) is a robust, air-stable catalyst well-suited for Suzuki-Miyaura reactions with heteroaryl halides. The bulky dppf ligand facilitates the reductive elimination step.

  • Base Selection: K₂CO₃ is a moderately strong base that is effective for the transmetalation step of the Suzuki cycle without promoting significant boronic acid decomposition.

  • Solvent System: The dioxane/water mixture is essential. Dioxane solubilizes the organic starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Protecting Group Strategy: The tosyl group is chosen for its stability to the cross-coupling conditions and its ability to be removed, albeit sometimes with difficulty. Its electron-withdrawing nature can also influence the reactivity of the azaindole core.

Conclusion

The sequential palladium-catalyzed cross-coupling of a dihalogenated 7-azaindole intermediate is a powerful and highly modular strategy for the synthesis of diverse 3,5-disubstituted 7-azaindoles. By carefully controlling the reaction conditions and leveraging the differential reactivity of carbon-halogen bonds, medicinal chemists can efficiently generate libraries of analogs for structure-activity relationship (SAR) studies. This application note provides a validated, step-by-step protocol and the underlying scientific rationale to empower researchers in their pursuit of novel therapeutics based on this important scaffold.

References

  • Guillon, R., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(1), 103. Available at: [Link]

  • McLaughlin, M., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 2934–2949. Available at: [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(76), 11226-11241. Available at: [Link]

  • Atlanchim Pharma. (2006). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]

  • Larock, R. C. (2009). Larock Reaction in the Synthesis of Heterocyclic Compounds. Comprehensive Organic Name Reactions and Reagents. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

  • Sriram, D., et al. (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Bioorganic & Medicinal Chemistry Letters, 21(23), 7163-7166. Available at: [Link]

  • Wang, L., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7763–7783. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. The methodologies and troubleshooting advice provided herein are based on established chemical principles and a synthesis of literature on related heterocyclic compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your target compound in a question-and-answer format.

Column Chromatography Issues

Question 1: My compound is streaking on the TLC plate and the column. What is causing this and how can I fix it?

Answer: Streaking on silica gel chromatography is a common issue, particularly with nitrogen-containing heterocyclic compounds. The primary causes are typically related to compound-stationary phase interactions or solubility issues.

  • Causality: The pyrrolo[2,3-b]pyridine core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to tailing or streaking. Additionally, if your compound has limited solubility in the eluent, it can precipitate and then redissolve as the solvent front moves, causing streaks.

  • Troubleshooting Steps:

    • Baseline Neutralization: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et3N) at a concentration of 0.1-1% (v/v) is a common choice. The triethylamine will competitively bind to the acidic sites on the silica gel, minimizing the interaction with your compound.

    • Solvent System Optimization: Ensure your compound is fully dissolved in the eluent. If you observe any precipitation when spotting the TLC, you may need to choose a more polar solvent system. For highly polar compounds, a system like dichloromethane (DCM) with a gradient of methanol (MeOH) may be necessary. A good starting point for solvent screening is a mixture of ethyl acetate (EtOAc) and hexanes.

    • Sample Loading: Load your crude sample onto the column using a minimal amount of solvent. Dry-loading, where the crude material is adsorbed onto a small amount of silica gel before being added to the column, is often the best practice to ensure a narrow band at the start of the purification.

Question 2: I am having difficulty separating my product from a closely-eluting impurity. What strategies can I employ?

Answer: Separating compounds with similar polarities is a frequent challenge in chromatography. A systematic approach to optimizing your separation is key.

  • Causality: Impurities with similar functional groups and overall polarity to your target compound will have comparable affinities for the stationary phase and solubility in the mobile phase, resulting in similar retention factors (Rf).

  • Troubleshooting Steps:

    • Solvent System Refinement:

      • Reduce Polarity: If your Rf is high (e.g., > 0.4), decrease the polarity of your eluent. This will increase the interaction of all compounds with the silica gel and can enhance separation.

      • Change Solvent Selectivity: Instead of just adjusting the ratio of your solvents, try a different solvent system altogether. For example, if you are using an EtOAc/hexanes system, consider switching to a DCM/acetone or a toluene/EtOAc system. Different solvents can have different interactions with your compound and impurities, leading to better separation.

    • Use High-Performance Silica: If standard flash chromatography is insufficient, consider using a higher-resolution stationary phase, such as smaller particle size silica gel (e.g., 25-40 µm).

    • Gradient Elution: Employ a shallow gradient of the polar solvent. This can help to resolve closely eluting bands more effectively than an isocratic elution.

Potential Impurity Typical Elution Profile Relative to Product Suggested Chromatographic Strategy
Starting Material (Non-iodinated)More polarStart with a less polar eluent to elute the product first.
Di-iodinated ByproductLess polarIncrease the polarity of the eluent to elute the byproduct after the product.
De-Boc CompoundSignificantly more polarWill likely remain at the baseline in standard EtOAc/hexanes systems. Can be washed out with a highly polar solvent at the end.

Question 3: My product seems to be decomposing on the silica gel column. How can I mitigate this?

Answer: The Boc (tert-butoxycarbonyl) protecting group is known to be labile to acidic conditions.[1] The inherent acidity of silica gel can be sufficient to cause partial or complete deprotection of your compound during chromatography.

  • Causality: The acidic silanol groups on the silica gel surface can catalyze the removal of the Boc group, leading to the formation of the free amine. This deprotected compound is significantly more polar and will behave differently during chromatography.

  • Troubleshooting Steps:

    • Neutralize the Silica Gel: As mentioned for streaking, adding a small amount of triethylamine (0.1-1%) to your eluent can neutralize the acidity of the silica gel and protect the Boc group.

    • Use Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a solution of triethylamine in your eluent and then removing the solvent.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic). However, be aware that the elution order of compounds can change on alumina compared to silica.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time your compound is in contact with the silica gel.

Recrystallization Issues

Question 4: I am struggling to find a suitable solvent for the recrystallization of my compound. What is a good approach?

Answer: Finding the right recrystallization solvent is often an empirical process, but a systematic approach can save time and material.

  • Causality: A good recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at lower temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Troubleshooting Steps:

    • Systematic Solvent Screening:

      • Start with a small amount of your compound (10-20 mg) in a test tube.

      • Add a small volume of a single solvent and observe the solubility at room temperature.

      • If it is insoluble, heat the mixture. If it dissolves when hot and precipitates upon cooling, you have a potential candidate.

    • Solvent System Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (one in which it is very soluble) at room temperature, and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

    • Common Solvents to Try: Based on the structure of your compound (a moderately polar, aromatic heterocycle), good starting points for single solvents include ethanol, isopropanol, and ethyl acetate. For binary systems, consider combinations like DCM/hexanes, EtOAc/hexanes, or acetone/water.[2]

Question 5: My compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly.

  • Causality: The solubility of the compound in the solvent is too high at the temperature of precipitation, or the cooling process is too rapid, not allowing for the ordered arrangement of molecules into a crystal lattice. The presence of impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Slower Cooling: Allow the hot solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.

    • Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.

    • Scratching and Seeding: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth. If you have a small amount of pure crystalline material, you can add a "seed crystal" to the cooled solution to induce crystallization.[2]

    • Pre-purification: If the issue persists, it may be due to impurities. A quick filtration through a small plug of silica gel to remove baseline impurities before recrystallization can be beneficial.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my column chromatography?

A1: Thin-layer chromatography (TLC) is the most common method.[3] It is advisable to collect fractions and spot them on a TLC plate. Visualizing the spots under UV light is a good first step, as the aromatic pyrrolopyridine core should be UV active. Staining with iodine can also be used to visualize a wide range of organic compounds.[4]

Q2: What are the likely impurities I should be looking for?

A2: Based on the synthesis of similar iodinated heterocycles, common impurities include:

  • Unreacted Starting Material: The non-iodinated tert-Butyl 1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate.

  • Di-iodinated Product: A byproduct where a second iodine atom has been added to the ring.

  • De-iodinated Product: If harsh conditions are used during workup or purification, the iodine atom may be cleaved.

  • Byproducts from the Iodinating Reagent: Residual iodinating agents or their byproducts.

Q3: Is my compound stable to storage?

A3: Iodinated aromatic compounds are generally stable. However, it is good practice to store the purified compound in a cool, dark place, and under an inert atmosphere if possible, to prevent any potential degradation over time. The Boc-protecting group is stable to basic and nucleophilic conditions but will be cleaved by strong acids.[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 20-40% EtOAc in hexanes). The desired product should have an Rf value of approximately 0.2-0.3. If streaking is observed, add 0.5% triethylamine to the eluent.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent) and load it onto the column. For better resolution, consider dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system. If necessary, a shallow gradient of increasing polarity can be used to improve separation.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the purified (or semi-purified) product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of DCM/hexanes).

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator.

  • Crystal Formation: If an oil forms, re-heat the solution, add a little more solvent, and cool again. Scratching the inside of the test tube with a glass rod can help induce crystallization.

  • Isolation: Once a significant amount of crystalline solid has formed, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Optimized Eluent Fractions Collect & Analyze Fractions Column->Fractions Recrystallize Recrystallization Fractions->Recrystallize Combined Pure Fractions Pure Pure Product Fractions->Pure If sufficiently pure Recrystallize->Pure

Caption: General workflow for the purification of the target compound.

Troubleshooting Decision Tree

Troubleshooting Start Purification Issue Streaking Streaking on TLC/Column? Start->Streaking PoorSep Poor Separation? Start->PoorSep Decomp Decomposition? Start->Decomp Streaking->PoorSep No AddBase Add 0.5% Et3N to Eluent Streaking->AddBase Yes PoorSep->Decomp No ChangeSolvent Change Solvent System PoorSep->ChangeSolvent Yes ShallowGrad Use Shallow Gradient PoorSep->ShallowGrad Also consider Decomp->AddBase Also consider DeactivateSi Use Deactivated Silica Decomp->DeactivateSi Yes

Caption: Decision tree for troubleshooting common purification issues.

References

  • Bhambri, G. (2014). How to develop solvent system for TLC when the compound is unknown? ResearchGate. Available at: [Link]

  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1746-1758. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Merck Millipore. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Available at: [Link]

  • Avanti Polar Lipids. TLC Solvent Systems – Lipid Migration. Available at: [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.
  • Pujol, M. D., et al. (2012).
  • r/Chempros on Reddit. (2022). Synthesis Pros, what are your best tips for handling certain functional groups or reactions? Available at: [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6529. Available at: [Link]

  • SciSpace. (2010). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 75(12), 1659-1665. Available at: [Link]

  • ResearchGate. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect, 6(8), 1853-1860. Available at: [Link]

  • ACS Publications. (2021). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 86(13), 8991-9003. Available at: [Link]

  • RosDok. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • NIH. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1746-1758. Available at: [Link]

  • MDPI. (2020). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 25(21), 5199. Available at: [Link]

  • NIH. (2015). Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity. European Journal of Medicinal Chemistry, 95, 473-485. Available at: [Link]

  • NIH. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(22), 4065. Available at: [Link]

  • ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(12), 4769-4773. Available at: [Link]

  • RSC Publishing. (2020). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry, 18(3), 388-413. Available at: [Link]

  • RSC Publishing. (2021). Silica gel-induced aryne generation from o-triazenylarylboronic acids as stable solid precursors. Organic Chemistry Frontiers, 8(16), 4443-4449. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]

Sources

Technical Support Center: Suzuki-Miyaura Coupling of 3-Iodo-7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of boronic acids during the synthesis of 3-substituted-7-azaindole derivatives. Here, we provide in-depth troubleshooting advice, validated protocols, and a mechanistic understanding to help you achieve high-yield, clean cross-coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem in my reaction with 3-iodo-7-azaindole?

A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid (or its derivative) react with each other to form a symmetrical biaryl dimer. This is problematic for several reasons: it consumes your valuable boronic acid reagent, reduces the yield of your desired 3-aryl-7-azaindole product, and the resulting homocoupled product can be difficult to separate during purification due to similar physical properties.

Q2: What is the primary cause of boronic acid homocoupling?

A2: The principal culprit is the presence of Pd(II) species in the reaction mixture before the main catalytic cycle is efficiently underway.[1] Homocoupling occurs when two boronic acid molecules transmetalate with a Pd(II) center, followed by reductive elimination to yield the dimer and Pd(0).[1][2] This Pd(II) can originate from a Pd(II) precatalyst (like Pd(OAc)₂) or from the oxidation of the active Pd(0) catalyst by residual oxygen in the reaction setup.[1][3]

Q3: Are 7-azaindole substrates particularly susceptible to issues in Suzuki couplings?

A3: Yes, nitrogen-rich heterocycles like 7-azaindole can present unique challenges. The nitrogen atoms, particularly the one in the pyridine ring, can coordinate to the palladium center, potentially inhibiting the catalytic activity or altering the reaction pathway.[4] This can make the reaction more sensitive to conditions that favor side reactions like homocoupling. Furthermore, heteroaryl boronic acids themselves can be prone to instability and protodeboronation, another common side reaction.[1][5]

Q4: Can I completely eliminate homocoupling?

A4: While complete elimination can be challenging, you can suppress it to negligible levels (often <1-2%). The key is to create reaction conditions that favor the main Suzuki-Miyaura catalytic cycle over the homocoupling pathway. This involves rigorous exclusion of oxygen, careful selection of the catalyst system, and optimization of other reaction parameters.[2]

Mechanistic Insight: The Desired vs. Undesired Pathway

To effectively troubleshoot, it's crucial to understand the competing catalytic cycles. The desired Suzuki-Miyaura coupling involves the oxidative addition of 3-iodo-7-azaindole to Pd(0), followed by transmetalation with the boronic acid and reductive elimination. Homocoupling intercepts the catalyst pathway, primarily through the reaction of the boronic acid with Pd(II).

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-I(L_n) (Oxidative Addition) Pd0->OA_Complex 3-Iodo-7-Azaindole (Ar-I) TM_Complex Ar-Pd(II)-R(L_n) (Transmetalation) OA_Complex->TM_Complex R-B(OH)₂ / Base Product Ar-R (Desired Product) TM_Complex->Product Product->Pd0 Reductive Elimination PdII_Source Pd(II) Source (e.g., Pd(OAc)₂, O₂ oxidation) PdII_Source->OA_Complex Can be reduced by other means Homo_TM1 R-Pd(II)-X PdII_Source->Homo_TM1 R-B(OH)₂ Homo_TM2 R-Pd(II)-R Homo_TM1->Homo_TM2 R-B(OH)₂ Homo_Product R-R (Homocoupling Product) Homo_TM2->Homo_Product Pd0_from_Homo Pd(0)L_n Homo_Product->Pd0_from_Homo Reductive Elimination caption Fig 1. Competing Suzuki-Miyaura and Homocoupling Pathways.

Caption: Fig 1. Competing Suzuki-Miyaura and Homocoupling Pathways.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving issues related to boronic acid homocoupling.

Problem Observed Potential Cause(s) Recommended Solution(s) & Scientific Rationale
High Levels of Boronic Acid Dimer in Crude NMR/LC-MS 1. Presence of Oxygen: Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[1][2][3][6]Solution: Implement rigorous deoxygenation. Sparge your solvent and reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes prior to adding the catalyst.[2] Alternatively, perform three vacuum/inert gas backfill cycles. Rationale: This minimizes the concentration of dissolved oxygen, preserving the Pd(0) state required for the primary catalytic cycle.
2. Inefficient Precatalyst Activation: Using a Pd(II) source (e.g., Pd(OAc)₂) can lead to homocoupling as the initial reduction to Pd(0) can be mediated by the boronic acid.[1]Solution: Switch to a Pd(0) source like Pd₂(dba)₃ or a modern Buchwald precatalyst (e.g., XPhos Pd G3). Rationale: These catalysts either are already in the active Pd(0) state or generate it rapidly and efficiently through a mechanism that does not involve the boronic acid, thus outcompeting the homocoupling pathway.
3. Slow Oxidative Addition: If the oxidative addition of 3-iodo-7-azaindole to Pd(0) is slow, the concentration of active catalyst available for the desired cycle is low, giving the homocoupling side reaction a chance to occur.Solution: Increase the reaction temperature moderately (e.g., from 80°C to 100°C). Consider a more electron-rich and bulky ligand like SPhos or XPhos.[7] Rationale: Higher temperatures can increase the rate of oxidative addition.[8] Bulky, electron-rich phosphine ligands stabilize the Pd(0) state and accelerate the oxidative addition step, which is often the rate-determining step in the cycle.[8][9]
Low Conversion of 3-Iodo-7-Azaindole Despite Boronic Acid Consumption 1. Catalyst Inhibition/Decomposition: The azaindole substrate or impurities may be inhibiting the catalyst.[4] Palladium black precipitation indicates catalyst decomposition.Solution: Add a mild reducing agent like potassium formate (HCO₂K) to the reaction mixture.[2][7] Rationale: Potassium formate can help maintain a higher concentration of the active Pd(0) catalyst by reducing any Pd(II) that forms, without interfering with the main cycle. This suppresses the Pd(II)-mediated homocoupling pathway.[2][7]
2. Inappropriate Base/Solvent System: The chosen base may not be optimal for activating the boronic acid or may have poor solubility, leading to slow transmetalation.Solution: Screen different bases. For azaindole substrates, a moderately strong base like K₃PO₄ is often effective.[4] Ensure a suitable solvent system (e.g., dioxane/water, 2-MeTHF/water) that solubilizes all components. Rationale: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[5][10] The right solvent ensures all reagents are in the same phase, preventing mass transfer limitations.[7]
Yield Improves but Homocoupling Still Present (>5%) 1. Sub-optimal Stoichiometry: Using a large excess of boronic acid can drive the homocoupling side reaction, especially if other conditions are not perfectly optimized.Solution: Reduce the excess of boronic acid. Start with 1.2-1.5 equivalents and adjust as needed based on results. Rationale: While a slight excess is often needed to drive the reaction to completion, a large excess increases the statistical probability of the undesired homocoupling reaction.
2. Boronic Acid Instability: The boronic acid itself might be unstable under the reaction conditions, leading to various side products including homocoupled dimers.Solution: Consider using a more stable boronic acid derivative, such as a pinacol boronate ester or a trifluoroborate salt.[1][5] Rationale: These derivatives are often more robust and less prone to side reactions like protodeboronation and homocoupling, releasing the active boronic acid species more slowly under the reaction conditions.[11]

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting homocoupling issues.

Troubleshooting_Workflow start High Homocoupling Detected check_deoxygenation Step 1: Verify Rigorous Deoxygenation start->check_deoxygenation change_catalyst Step 2: Switch to Pd(0) or Buchwald Precatalyst check_deoxygenation->change_catalyst Issue persists success Homocoupling Minimized check_deoxygenation->success Problem solved optimize_ligand_base Step 3: Optimize Ligand & Base (e.g., XPhos, K₃PO₄) change_catalyst->optimize_ligand_base Issue persists change_catalyst->success Problem solved adjust_params Step 4: Adjust Temp. & Stoichiometry optimize_ligand_base->adjust_params Issue persists optimize_ligand_base->success Problem solved use_ester Step 5: Consider Boronate Ester or Trifluoroborate adjust_params->use_ester Issue persists adjust_params->success Problem solved use_ester->success Problem solved

Caption: Fig 2. A step-by-step workflow for troubleshooting homocoupling.

Validated Experimental Protocol

This protocol is optimized to minimize boronic acid homocoupling in the Suzuki-Miyaura coupling of 3-iodo-7-azaindole with a generic arylboronic acid.

Materials:

  • 3-Iodo-7-azaindole (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • XPhos Pd G3 (Buchwald Precatalyst) (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodo-7-azaindole (1.0 equiv), the arylboronic acid (1.3 equiv), and K₃PO₄ (3.0 equiv).

    • Rationale: Adding solids first under an inert atmosphere prevents premature reaction and degradation. K₃PO₄ is a proven, effective base for couplings with N-heterocycles.[4]

  • Deoxygenation: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or high-purity nitrogen. Repeat this cycle a total of three times.

    • Rationale: This is the most critical step to remove atmospheric oxygen, which promotes the formation of Pd(II) and subsequent homocoupling.[2][6]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water via syringe in a 4:1 or 5:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of halide).

    • Rationale: A mixed aqueous/organic solvent system is often essential for dissolving both the organic substrates and the inorganic base.[4]

  • Mixture Degassing: Vigorously stir the resulting suspension and sparge with a subsurface stream of argon or nitrogen for 15-20 minutes.

    • Rationale: This second degassing step ensures the removal of any residual dissolved oxygen from the solvents. Subsurface sparging is highly effective.[2]

  • Catalyst Addition: While maintaining positive inert gas pressure, quickly add the XPhos Pd G3 precatalyst (2 mol%).

    • Rationale: XPhos Pd G3 is an air-stable precatalyst that rapidly generates the active, bulky, and electron-rich L-Pd(0) species in solution, promoting fast oxidative addition and outcompeting homocoupling.[7] Adding the catalyst last to a fully deoxygenated mixture is crucial.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Elevated temperatures ensure a sufficient rate for the oxidative addition of the iodo-azaindole.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

References

  • Miller, J. A., & Farrell, R. P. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 438-443. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1027-1039. [Link]

  • Reddit r/chemhelp. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Request PDF. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Request PDF. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(27), 4695-4698. [Link]

  • My VCR is not a toaster. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Sharma, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma Website. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2006). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Guram, A. S., & Buchwald, S. L. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 44(36), 5857-5860. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13549-13555. [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC-MS Methods for Purity Assessment of Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the structural motif of 7-azaindole is of paramount importance. As a key heterocyclic scaffold, it is integral to a multitude of therapeutic agents, from kinase inhibitors in oncology to antiviral and anti-inflammatory drugs.[1][2] The rigorous assessment of purity for substituted 7-azaindoles is not merely a regulatory formality but a critical determinant of a drug candidate's safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies, designed to empower researchers, scientists, and drug development professionals with the expertise to select and optimize robust purity assessment protocols.

The Analytical Challenge: Understanding the 7-Azaindole Scaffold

Substituted 7-azaindoles, while versatile, present unique analytical challenges. Their inherent basicity, due to the pyridine nitrogen, and the potential for hydrogen bonding can lead to undesirable chromatographic behaviors such as peak tailing and poor resolution. Furthermore, the diverse nature of substitutions on the azaindole core can significantly alter polarity and ionization efficiency, demanding a flexible and well-considered analytical approach. The selection of an inappropriate method can lead to the co-elution of impurities with the main component or other substances in the sample matrix, which can compromise the accuracy and sensitivity of the analysis.[3]

HPLC-MS: The Synergy of Separation and Identification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become the gold standard for pharmaceutical purity analysis.[4] This powerful combination leverages the high-resolution separation capabilities of HPLC with the sensitive and specific detection and identification power of MS.[5] This synergy is particularly crucial for identifying and quantifying unknown impurities and degradation products, a key requirement of regulatory bodies like the FDA and for comprehensive stability testing.[6]

Part 1: A Comparative Analysis of HPLC Methodologies

The success of any HPLC-MS analysis is fundamentally rooted in the chromatographic separation. The choice of stationary phase (column) and mobile phase composition are the most critical factors influencing the resolution and retention of substituted 7-azaindoles and their impurities.

The Role of the Stationary Phase: A Head-to-Head Comparison

The selection of the right HPLC column is a common challenge, as factors like the stationary phase, column dimensions, and particle size can significantly impact separation efficiency and resolution.[7] For 7-azaindole derivatives, a standard C18 reversed-phase column is often the starting point, providing good separation for many compounds.[8] However, for more polar or structurally similar impurities, alternative chemistries are often necessary.

Stationary PhasePrinciple of SeparationIdeal for...Limitations for 7-Azaindoles
C18 (Octadecyl Silica) Hydrophobic interactionsNon-polar to moderately polar 7-azaindoles. A good initial screening column.Can show poor retention for highly polar analogs; potential for peak tailing with basic compounds.
Phenyl-Hexyl π-π interactions and hydrophobic interactionsAromatic substituted 7-azaindoles, offering alternative selectivity to C18.May not provide sufficient retention for non-aromatic or highly polar substituents.
Embedded Polar Group (e.g., Polar-C18) Mixed-mode (hydrophobic and polar interactions)Polar substituted 7-azaindoles, improves peak shape for basic compounds.Can have complex retention mechanisms, sometimes making method development less predictable.
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning into a water-enriched layer on the stationary phaseVery polar substituted 7-azaindoles that are poorly retained in reversed-phase.Requires careful control of mobile phase water content; can be sensitive to sample solvent.

Expert Insight: While C18 columns are a workhorse, for many substituted 7-azaindoles, especially those with polar functional groups, a phenyl-hexyl or an embedded polar group column often provides superior peak shape and resolution. The π-π interactions offered by a phenyl-hexyl phase can be particularly advantageous for resolving isomers. For highly polar compounds, HILIC is an invaluable tool, though it requires more careful method development.[9]

Optimizing the Mobile Phase: The Key to Resolution

The choice of mobile phase, including the organic modifier, pH, and additives, is critical for achieving optimal separation.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. For heterocyclic compounds, methanol can sometimes offer different selectivity compared to acetonitrile and may be beneficial in resolving closely eluting peaks.[10]

  • pH Control: The pH of the mobile phase is crucial for controlling the ionization state of 7-azaindoles. Since they are basic, a mobile phase with a pH below their pKa will result in their protonation, which can improve peak shape and retention on reversed-phase columns. Buffering the mobile phase with additives like formic acid or ammonium formate is standard practice for LC-MS applications.

  • Additives: Ion-pairing agents can be used to improve the retention of polar compounds, but they are often not compatible with MS detection. Volatile buffers like ammonium formate or ammonium acetate are preferred for LC-MS as they are compatible with the ionization process.

Part 2: Mass Spectrometry Detection - From Quantification to Identification

The mass spectrometer provides invaluable information on the molecular weight of the separated compounds, enabling the identification of impurities and degradation products.

Ionization Source: ESI vs. APCI

The choice of ionization source depends on the polarity and thermal stability of the analyte.

  • Electrospray Ionization (ESI): This is the most common ionization technique for polar and semi-polar compounds like substituted 7-azaindoles.[11] It is a soft ionization technique that typically produces protonated molecules [M+H]+, minimizing fragmentation in the source.[12]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. It can sometimes be a useful alternative if ESI fails to produce a strong signal.

Expert Insight: For the vast majority of substituted 7-azaindoles, ESI in positive ion mode is the technique of choice due to the basic nitrogen atom that is readily protonated.

MS Detection Mode: Scan vs. SIM/MRM
  • Full Scan: In this mode, the mass spectrometer scans a wide range of m/z values, providing a full mass spectrum of all eluting compounds. This is ideal for identifying unknown impurities.

  • Selected Ion Monitoring (SIM): For quantitative analysis of known impurities, SIM mode offers higher sensitivity by monitoring only a few specific m/z values.

  • Multiple Reaction Monitoring (MRM): Used with tandem mass spectrometers (MS/MS), MRM provides the highest sensitivity and specificity by monitoring a specific fragmentation of a parent ion. This is particularly useful for quantifying trace-level impurities.

Part 3: Experimental Protocols and Workflows

A robust and reproducible protocol is the foundation of reliable purity assessment.

General HPLC-MS Protocol for Purity Assessment

This protocol provides a starting point for method development.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the substituted 7-azaindole sample.

    • Dissolve the sample in a suitable solvent, typically a mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL.[8]

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical starting gradient would be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI+):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Scan Range: m/z 100-1000.

Forced Degradation Studies Workflow

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[6][13]

Caption: Workflow for Forced Degradation Studies.

A typical forced degradation study involves exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions.[14][15] The resulting samples are then analyzed by HPLC-MS to identify and quantify any degradation products.

Part 4: Data Interpretation and Comparison

The following table illustrates a hypothetical comparison of two HPLC methods for the purity assessment of a fictional substituted 7-azaindole ("Aza-X").

ParameterMethod 1 (Standard C18)Method 2 (Phenyl-Hexyl)
Aza-X Retention Time (min) 8.510.2
Impurity 1 Retention Time (min) 8.29.5
Impurity 2 Retention Time (min) 8.5 (Co-elutes with Aza-X)10.8
Resolution (Aza-X / Impurity 1) 1.22.5
Resolution (Aza-X / Impurity 2) 03.1
Aza-X Peak Tailing Factor 1.81.1

This data clearly demonstrates that for this particular compound, the Phenyl-Hexyl column provides significantly better resolution and peak shape, allowing for the accurate quantification of Impurity 2, which would have been missed using the standard C18 method.

Part 5: Alternative and Complementary Techniques

While HPLC-MS is a powerful tool, other techniques can provide complementary information.

  • Ultra-High-Performance Liquid Chromatography (UHPLC)-MS: Offers faster analysis times and higher resolution compared to traditional HPLC.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR) without the need for reference standards for each impurity.[8]

G cluster_0 Purity Assessment Strategy cluster_1 Recommended Techniques A Primary Purity Assay (High Resolution & Sensitivity) B Impurity Identification A->B Provides separated peaks C Orthogonal Method (Confirmation) B->C Requires structural confirmation D HPLC-MS / UHPLC-MS D->A Connects to E MS/MS Fragmentation Analysis E->B Connects to F qNMR F->C Connects to

Caption: Logical Relationship of Analytical Techniques.

Conclusion

The purity assessment of substituted 7-azaindoles is a multifaceted task that requires a deep understanding of both the analyte's chemistry and the principles of chromatography and mass spectrometry. While a standard reversed-phase HPLC-MS method serves as a good starting point, a comparative approach to column and mobile phase selection is essential for developing a robust and reliable method capable of separating all potential impurities. By systematically evaluating different stationary phases and optimizing mobile phase conditions, researchers can ensure the development of a stability-indicating method that guarantees the quality, safety, and efficacy of these vital pharmaceutical compounds.

References

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • PubMed. (2016). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan. PubMed. [Link]

  • PubMed. (2005). Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. PubMed. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Galaxie.com. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analytical Methods for the Detection of Counterfeit Pharmaceuticals. Ijisrt.com. [Link]

  • Google Patents. (n.d.).
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). mdpi.com. [Link]

  • MDPI. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. MDPI. [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2025). researchgate.net. [Link]

  • PubMed. (n.d.). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. [Link]

  • International Journal of Innovative Science and Research Technology. (2025). Analytical Methods for the Detection of Counterfeit Pharmaceuticals. [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Agilent.com. [Link]

  • PubMed. (n.d.). LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. [Link]

  • ResearchGate. (2014). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. ResearchGate. [Link]

  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. G-M-I.com. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotechspain.com. [Link]

  • PMC - NIH. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Synthink.com. [Link]

  • NIH. (n.d.). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.com. [Link]

  • SciELO. (n.d.). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters.com. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). benthamscience.com. [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (n.d.). mdpi.com. [Link]

  • LCGC International. (2025). Solving Key Challenges in (Bio)pharmaceutical Analyses. Chromatographyonline.com. [Link]

  • Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. [Link]

  • PubMed. (2020). Facile Improvement of Negative Ion Mode Electrospray Ionization Using Capillary Vibrating Sharp-Edge Spray Ionization. [Link]

Sources

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 3-Iodo-7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is of paramount importance, appearing in a multitude of clinically significant molecules, particularly as a hinge-binding motif in protein kinase inhibitors. Functionalization at the C3-position of this scaffold provides a key vector for modulating potency, selectivity, and pharmacokinetic properties. 3-Iodo-7-azaindole serves as a versatile and critical building block for this purpose, amenable to a variety of palladium-catalyzed cross-coupling reactions.

This guide provides a comparative analysis of palladium catalyst systems for three principal C-C and C-N bond-forming reactions using 3-iodo-7-azaindole: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic rationale behind catalyst selection, present comparative data to guide your experimental design, and provide robust, field-proven protocols.

The Central Role of the Ligand in Palladium Catalysis

At the heart of a successful cross-coupling reaction is the palladium catalyst, which is almost always a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a supporting ligand. The ligand is not a passive spectator; it is a critical controller of the catalyst's reactivity, stability, and selectivity.[1][2][3] Its electronic and steric properties directly influence the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4][5]

  • Electron-rich ligands enhance the electron density at the palladium center, which generally accelerates the rate-limiting oxidative addition of the aryl iodide into the Pd(0) complex.

  • Bulky (sterically hindered) ligands promote the final reductive elimination step, which is crucial for releasing the desired product and regenerating the active Pd(0) catalyst.[6] This steric bulk also favors the formation of monoligated palladium species, which are often the most catalytically active.[7]

Understanding this interplay is fundamental to troubleshooting and optimizing these powerful reactions.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[8]

Causality of Catalyst Selection

For the Suzuki coupling of 3-iodo-7-azaindole, the primary challenge is often achieving high yields without catalyst deactivation. The azaindole nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, the choice of ligand is critical to maintain a high catalytic turnover.

Early methods often employed tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). While effective in some cases, modern catalyst systems utilizing bulky, electron-rich biaryl phosphine ligands, such as SPhos, have demonstrated superior performance, especially for heteroaromatic substrates.[9] These ligands create a sterically crowded palladium center that promotes rapid reductive elimination and prevents the formation of inactive catalyst species.[9]

Comparative Performance Data

The following table summarizes the performance of different palladium catalyst systems for the Suzuki-Miyaura coupling of a protected 3-iodo-7-azaindole with arylboronic acids, demonstrating the impact of ligand choice on reaction efficiency.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol (1:1)600.588[9]
Pd₂(dba)₃ / dppfCs₂CO₃Toluene/Ethanol (1:1)60 -> 1101248[9]
Pd(OAc)₂ / PPh₃KOAcDMF110-60-86[10]

As evidenced, the combination of a strong palladium(0) source like Pd₂(dba)₃ and a modern biarylphosphine ligand like SPhos provides significantly higher yields in shorter reaction times compared to older generation catalysts.[9]

Mechanistic Workflow: Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination.[11]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add Ar-I pd2_complex L-Pd(II)-Ar      |      I ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar'-B(OR)₂ (Base) pd2_aryl L-Pd(II)-Ar      |    Ar' transmetal->pd2_aryl red_elim Reductive Elimination pd2_aryl->red_elim red_elim->pd0 Ar-Ar' Buchwald_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex L-Pd(II)-Ar      |      X ox_add->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord HNR¹R² (Base) pd2_amido L-Pd(II)-Ar      |    NR¹R² amine_coord->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Ar-NR¹R²

General catalytic cycle for the Buchwald-Hartwig amination reaction.

Section 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. [12]This reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI), although copper-free versions have been developed. [13][14]For 3-iodo-7-azaindole, this reaction provides access to rigid, linear extensions from the C3 position, a valuable strategy in fragment-based drug design.

Causality of Catalyst Selection

In the classic Sonogashira reaction, the palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate. The choice of palladium source and ligand is often geared towards stability and efficiency. Simple systems like Pd(OAc)₂ with triphenylphosphine (PPh₃) are often effective for reactive substrates like aryl iodides. [15]For more challenging substrates or in copper-free systems, more sophisticated ligands may be required to facilitate the transmetalation step.

Comparative Performance Data

The Sonogashira coupling is a reliable method for the alkynylation of halogenated 7-azaindoles. Both traditional and solid-supported catalysts have shown high efficacy.

SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Iodo-1-acetyl-7-azaindole2-Methyl-3-butyn-2-olPd(OAc)₂/PPh₃/CuIEt₃NDioxane60up to 94[10][15]
3-Iodo-N-Boc-azaindoleTolylacetyleneSiliaCat DPP-Pd-DMF60>99 (flow)[16]
2-Amino-3-iodopyridine deriv.Various terminal acetylenesFe-catalyst / CuIKOt-BuNMP130High[12]

The data highlights the high efficiency of the Sonogashira coupling for iodo-azaindoles. Notably, recent advances include the use of solid-supported catalysts for continuous-flow applications, offering advantages in catalyst recovery and reuse. [16]

Mechanistic Workflow: Sonogashira Catalytic Cycle

The reaction involves two interconnected catalytic cycles. The palladium cycle mirrors the Suzuki and Buchwald-Hartwig reactions, while a concurrent copper cycle generates the active copper acetylide species that participates in the transmetalation step. [17]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 L-Pd(0) pd2_complex L-Pd(II)-Ar      |      I pd0->pd2_complex Oxidative Addition (Ar-I) pd2_alkyne L-Pd(II)-Ar      |    C≡CR pd2_complex->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu-I cu_acetylide Cu-C≡CR cu_x->cu_acetylide H-C≡CR (Base) cu_acetylide->pd2_complex Supplies Acetylide for Transmetalation cu_acetylide->cu_x

Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

[15]This procedure is based on established methods for related 7-azaindole systems. [15]1. Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add 3-iodo-1-protected-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv). 2. Solvent Addition: Add a degassed solvent system, such as a 1:1 mixture of toluene and ethanol. 3. Catalyst Addition: Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv), and the ligand, SPhos (0.05 equiv). 4. Reaction Conditions: Heat the reaction mixture to 60 °C and stir until thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) indicates complete consumption of the starting material. 5. Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 6. Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-7-azaindole.

General Protocol for Buchwald-Hartwig Amination

[18]This protocol is adapted from the work of Henderson et al. on unprotected halo-7-azaindoles. [18]1. Reaction Setup: In a glovebox, add the 3-iodo-7-azaindole (1.0 equiv), the amine (1.2 equiv), potassium phosphate (K₃PO₄, 1.5 equiv), and the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv) to a vial. 2. Solvent Addition: Add degassed tert-amyl alcohol. 3. Reaction Conditions: Seal the vial and heat the mixture to 110 °C with vigorous stirring for the required time (monitor by LC-MS). 4. Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite, washing with additional ethyl acetate. 5. Purification: Concentrate the filtrate and purify the crude residue by flash chromatography on silica gel to obtain the pure 3-amino-7-azaindole product.

General Protocol for Sonogashira Coupling

[15]This protocol is adapted from a procedure for the coupling of a related iodo-azaindole derivative. [15]1. Reaction Setup: To a solution of 3-iodo-1-protected-7-azaindole (1.0 equiv) in a suitable solvent such as dioxane, add the terminal alkyne (1.2 equiv). 2. Catalyst and Base Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), triphenylphosphine (PPh₃, 0.1 equiv), and copper(I) iodide (CuI, 0.1 equiv) to the reaction mixture. Subsequently, add a base such as triethylamine (Et₃N, 2.0 equiv). 3. Reaction Conditions: Stir the mixture at 60 °C until the reaction is complete, as monitored by TLC or LC-MS. 4. Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 5. Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Conclusion and Outlook

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 3-iodo-7-azaindole. The choice of catalyst, specifically the ligand, is the most critical parameter dictating the success and efficiency of the transformation. For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern, bulky, and electron-rich biarylphosphine ligands and their corresponding precatalysts offer superior performance in terms of yield, reaction time, and substrate scope. For the Sonogashira coupling, traditional Pd/Cu systems remain highly effective and robust. The protocols and comparative data provided herein serve as a validated starting point for researchers aiming to synthesize novel 7-azaindole derivatives for applications in medicinal chemistry and materials science.

References

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma.
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Retrieved from [Link]

  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. Retrieved from [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). Retrieved from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved from [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (n.d.). The Doyle Group. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. Retrieved from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved from [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Comparisons of various palladium complexes catalyzed Sonogashira... (n.d.). ResearchGate. Retrieved from [Link]

  • CATALYSIS. (n.d.). CatSci Ltd. Retrieved from [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF. Retrieved from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025). Retrieved from [Link]

  • Role of palladium catalyst in cross-coupling reactions. (2025). Retrieved from [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI. Retrieved from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journals. Retrieved from [Link]

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. (2025). PolyU Electronic Theses. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved from [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate (CAS No. 1015609-19-4). As a bioactive, halogenated heterocyclic compound, its disposal requires a rigorous, chemically-informed approach to ensure personnel safety and environmental protection. This guide is designed for researchers and drug development professionals, grounding every procedural step in established safety principles and regulatory standards.

Part 1: Core Hazard Assessment & Disposal Principles

Before handling any waste, it is crucial to understand the inherent risks of the compound. The disposal strategy is directly derived from its chemical properties and associated hazards.

Chemical & Hazard Profile

tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate is a solid organic compound. Its molecular structure contains two key features that dictate its disposal pathway: an iodine atom, classifying it as a halogenated organic compound , and a carbamate functional group. While many pyrrolo[2,3-b]pyridine derivatives exhibit low systemic toxicity in specific biological assays[1][2], the immediate handling hazards are clearly defined by GHS classifications.

PropertyDetailsSource(s)
CAS Number 1015609-19-4
Molecular Formula C₁₂H₁₄IN₃O₂
Physical Form Solid
GHS Pictogram
ngcontent-ng-c1703228563="" class="ng-star-inserted">
Signal Word Warning [3]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]
The Causality Behind the Disposal Protocol

The logic for the disposal of this compound is based on two non-negotiable principles of chemical waste management:

  • Segregation of Halogenated Waste: The presence of iodine is the most critical factor. Halogenated organic compounds cannot be mixed with non-halogenated solvent waste.[4][5][6] The reason is that standard incineration or fuels blending programs for non-halogenated waste are not equipped to handle the corrosive and toxic byproducts (e.g., hydrogen iodide) generated from halogens during combustion.[5] Halogenated waste requires specialized, high-temperature incineration with "scrubbers" to neutralize these acidic gases, a process that is significantly more costly.[7][8]

  • Containment of Bioactive Solids: As a bioactive compound that is harmful if swallowed and an irritant, the primary handling goal is to prevent dust formation and personnel contact.[3] All procedures must be designed to minimize aerosolization and ensure complete decontamination of all surfaces and equipment.

Part 2: Required Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against the hazards identified above.

PPESpecification & Rationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. Rationale: Protects against airborne dust particles and accidental splashes, addressing the H319 "Causes serious eye irritation" hazard.[3]
Hand Protection Nitrile gloves. Rationale: Provides a barrier against skin contact, mitigating the H315 "Causes skin irritation" hazard.[3] Check for tears before use and wash hands thoroughly after removal.
Body Protection Standard flame-resistant laboratory coat. Rationale: Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handling small quantities within a certified chemical fume hood. If a fume hood is unavailable or if there is a risk of significant dust generation, consult your institution's EHS for respirator requirements (e.g., an N95 respirator). Rationale: Mitigates the H335 "May cause respiratory irritation" hazard.[3]

Part 3: Step-by-Step Disposal Protocol

This protocol applies to the disposal of pure, unused compound as well as lab materials (e.g., weighing paper, contaminated gloves) lightly contaminated with it.

Workflow for Disposal of tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate

Caption: Decision workflow for the safe disposal of the target compound.

Experimental Protocol

1.0 Container Selection and Preparation 1.1. Obtain a dedicated, leak-proof waste container with a secure screw-top lid, designated for "Halogenated Organic Solid Waste." [4][6] This container must be made of a material compatible with the waste (e.g., high-density polyethylene, HDPE). Do not use laboratory glassware.[9] 1.2. Before adding any waste, affix a "Hazardous Waste" tag, available from your institution's Environmental Health & Safety (EHS) department.[7][8] 1.3. On the tag, clearly write the full, unabbreviated chemical name: "tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate."[6] Do not use formulas or acronyms.

2.0 Waste Transfer and Handling 2.1. Perform all waste handling operations inside a certified chemical fume hood to control potential dust and vapors.[3] 2.2. Carefully transfer the solid waste from its original container or from experimental apparatus into the prepared halogenated waste container using a dedicated spatula. 2.3. If transferring residual powder from weighing paper, fold the paper to contain the solid and place the entire paper into the waste container. 2.4. Causality Check: This step is the most critical for preventing exposure. By working in a fume hood and handling the solid gently, you directly mitigate the H335 (respiratory irritation) hazard.

3.0 Decontamination 3.1. Decontaminate the spatula and any other non-disposable equipment by rinsing with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). 3.2. The solvent rinsate is now considered halogenated liquid waste. It must be collected in a separate, properly labeled "Halogenated Organic Liquid Waste" container. Do not mix liquid and solid waste streams unless explicitly permitted by your EHS office. 3.3. Wipe down the surface of the fume hood with a cloth or paper towel dampened with the same solvent. Dispose of the contaminated wipe in the solid halogenated waste container.

4.0 Container Storage and Disposal 4.1. Securely close the waste container lid. It must remain closed at all times except when waste is actively being added.[6][10] 4.2. Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[11][12] 4.3. Ensure the container is stored in secondary containment (e.g., a plastic tub) and segregated from incompatible waste classes such as acids, bases, and strong oxidizing agents.[10][12] 4.4. Once the container is full (approximately 90-95% capacity to allow for expansion[11]), or as per your institution's policy, arrange for pickup by submitting a chemical waste request to your EHS department.

Part 4: Spill and Emergency Procedures

4.1 Small Spill (within a fume hood)

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Contain: Wearing appropriate PPE, gently cover the solid spill with an absorbent material designed for chemical spills to prevent further aerosolization.

  • Clean: Carefully scoop the absorbent material and spilled solid into the "Halogenated Organic Solid Waste" container.

  • Decontaminate: Wipe the spill area with a solvent-dampened cloth, disposing of the cloth in the same waste container.

4.2 Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the Safety Data Sheet to the medical professional.

References

  • Safety D
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2024). HSC Chemistry. Available at: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). PubMed. Available at: [Link]

  • Carbamate Pesticides Standard - Safety Data Sheet. Restek. Available at: [Link]

  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Available at: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications. Available at: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. (2023). ACS Omega. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Photochemical processes for removal of carbamate pesticides from water. (2019). ResearchGate. Available at: [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). PubMed. Available at: [Link]

  • Chemical Waste. University of Texas at Austin Environmental Health & Safety. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2022). Taylor & Francis Online. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Available at: [Link]

  • Photochemical processes for removal of carbamate pesticides from water. (2019). Serbian Chemical Society. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.